3-Amino-2-methylthiopyridine

Overview

Description

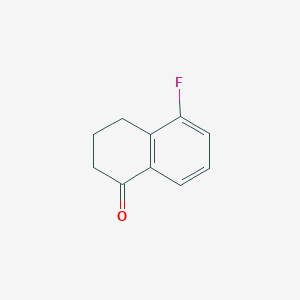

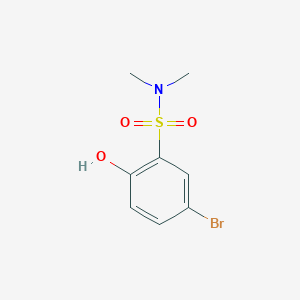

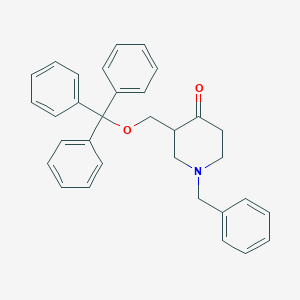

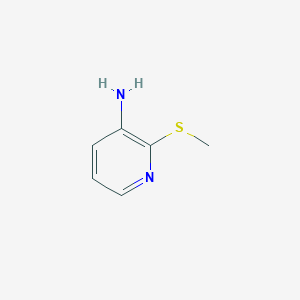

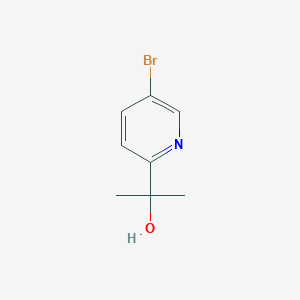

3-Amino-2-methylthiopyridine is a heterocyclic organic compound that is a derivative of pyridine with a thiomethyl and an amino group. It has the molecular formula C6H8N2S .

Molecular Structure Analysis

The molecular weight of 3-Amino-2-methylthiopyridine is 140.21 g/mol. The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-2-methylthiopyridine are not detailed in the search results, aminopyridines have been used in various chemical reactions. For example, they have been used in the synthesis of substituted pyridines with diverse functional groups .Physical And Chemical Properties Analysis

3-Amino-2-methylthiopyridine has a molecular weight of 140.21 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application Summary : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been studied extensively .

- Methods of Application : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. SARs of numerous pyrimidines have been discussed in detail .

-

Co(II) Amide, Pyrrolate, and Aminopyridinate Complexes

- Application Summary : A series of cobalt(II) (silyl)amides, pyrrolates and aminopyridinates were synthesized .

- Methods of Application : The synthesis of these complexes involved various methods such as salt metathesis, transpyrrolylation, and reaction with CoCl2 .

- Results or Outcomes : All of the new compounds were thoroughly characterized in terms of composition and structure. Their key thermal characteristics of volatility and thermal stability were assessed using a combination of thermogravimetric analysis and complementary bulk sublimation experiments .

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives

- Application Summary : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .

- Methods of Application : The synthesis of these compounds involved various methods such as salt metathesis, transpyrrolylation, and reaction with CoCl2 .

- Results or Outcomes : The products were obtained in up to 54% isolated yield .

-

Aminodi (hetero)arylamines in the Thieno [3,2-b]pyridine Series

- Application Summary : Three aminodi (hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno [3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes .

- Methods of Application : The synthesis of these compounds involved a palladium-catalyzed C-N Buchwald-Hartwig coupling, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes : The aminodi (hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines .

-

Use of Thieno [2,3-c]pyridine Analogs as GRK2 Inhibitors

- Application Summary : Thieno [2,3-c]pyridine analogs have been used as GRK2 inhibitors .

- Methods of Application : The synthesis of these compounds involved various methods such as salt metathesis, transpyrrolylation, and reaction with CoCl2 .

- Results or Outcomes : The use of these inhibitors has a pivotal role in the development and progression of cardiovascular disease, like heart failure .

- Bifunctional Additive 2-Amino-3-Hydroxypyridine for Stable and High-Efficiency Tin–Lead Perovskite Solar Cells

- Application Summary : The compound 2-amino-3-hydroxypyridine (AHPD) was introduced as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve the performance of tin–lead perovskite solar cells .

- Methods of Application : Incorporation of AHPD into the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution was found to effectively suppress the Sn2+ oxidation and thus the p-doping level defects .

- Results or Outcomes : An optimized device incorporating 2 mol% AHPD exhibited a power conversion efficiency (PCE) of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .

properties

IUPAC Name |

2-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXJLRUDJQKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576419 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylthiopyridine | |

CAS RN |

38240-22-1 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)